Deptropine methobromide

Description

Historical Context of Antihistamines and Anticholinergics in Drug Discovery

The development of antihistamines and anticholinergics is a cornerstone of modern pharmacology, with a rich history of discovery and innovation. The journey began with the identification of acetylcholine (B1216132) and histamine (B1213489) as key neurotransmitters. nih.gov From the 1920s to the 1950s, drug development was heavily influenced by these two molecules, leading to the creation of drugs that could counteract their effects. nih.gov

The first antihistamines were synthesized in the 1930s, with phenbenzamine (B1679789) being the first to be used clinically in 1942. frontiersin.orgwikipedia.org This marked a significant breakthrough in the treatment of allergic conditions. wikipedia.org Early antihistamines, now known as first-generation antihistamines, were often associated with sedative effects due to their ability to cross the blood-brain barrier. nih.govsmpdb.ca Many of these early antihistamines also possessed anticholinergic properties, a trait that was sometimes beneficial and sometimes a source of side effects. frontiersin.orgnih.gov

Anticholinergic drugs have an even longer history, with their roots in the use of plant-derived alkaloids like atropine (B194438) from Atropa belladonna. nih.gov The discovery in the late 19th century that these substances were effective in treating conditions like Parkinson's disease spurred further research into synthetic anticholinergics. nih.gov The development of quaternary ammonium (B1175870) anticholinergic compounds, such as ipratropium (B1672105) bromide and tiotropium (B1237716) bromide, was a significant advancement. nps.org.au Their structure limits their systemic absorption, thereby reducing undesirable side effects. nps.org.au

The intertwined history of these two classes of drugs is evident in compounds like deptropine (B1209320), which exhibits both antihistaminic and anticholinergic activities. wikipedia.orgpatsnap.com This dual functionality reflects the common chemical scaffolds from which many early antihistamines and anticholinergics were derived. nih.gov

Overview of Benzocycloheptene (B12447271) Derivatives in Pharmaceutical Research

Benzocycloheptene and its derivatives represent a versatile scaffold in medicinal chemistry, leading to the development of a wide range of therapeutic agents. This tricyclic system, consisting of a seven-membered ring fused to a benzene (B151609) ring, has been explored for various pharmacological activities.

Researchers have synthesized and evaluated numerous benzocycloheptene derivatives, demonstrating their potential as:

Antihistamines: The benzocycloheptene structure is a key feature of several antihistamines, including deptropine. mdpi.com

Antidepressants: A series of benzocycloheptene amino vinyl bromide derivatives have been synthesized and evaluated for their antidepressant properties. researchgate.net

Anti-HIV Agents: The CCR5 antagonist TAK-779, which contains a benzocycloheptene moiety, has shown potent activity against HIV-1. acs.org

Melatonin (B1676174) Receptor Ligands: Benzocycloheptene derivatives have been investigated as agonists and antagonists of melatonin receptors. nih.gov

Anticancer Agents: Some studies have explored the potential of benzocycloheptene derivatives in cancer therapy. For instance, one study screened twelve benzocycloheptene structural-analogue drugs and found that deptropine was a potent inhibitor of human hepatoma cells. mdpi.com

The pharmacological diversity of benzocycloheptene derivatives underscores the importance of this chemical structure in drug discovery and development. jocpr.comgoogle.com

Evolution of Research Trajectories for Deptropine Methobromide

Initial research on deptropine and its salts, including the methobromide form, focused on its primary antihistaminic and anticholinergic properties. Early studies characterized its pharmacological profile, establishing its mechanism of action as a histamine H1 receptor antagonist. wikipedia.orgnih.govsmpdb.ca This positioned it as a therapeutic option for allergic reactions and conditions where its anticholinergic effects, such as reducing mucus secretion, were beneficial. patsnap.com

More recent research has begun to explore novel applications for deptropine. A notable area of investigation is its potential as an anticancer agent. A 2020 study highlighted deptropine as the most potent inhibitor of human hepatoma cell proliferation among twelve benzocycloheptene analogues screened. mdpi.com The study suggested that deptropine induces cell death in hepatoma cells by blocking the fusion of autophagosomes and lysosomes. mdpi.com This discovery has opened up a new avenue of research into the repurposing of deptropine for oncological applications.

The evolution of research on this compound and its parent compound, deptropine, from a classical antihistamine/anticholinergic to a potential anti-cancer agent illustrates a common trajectory in pharmaceutical science, where established drugs are reinvestigated for new therapeutic indications.

Interactive Data Tables

Table 1: Properties of Deptropine and its Salts

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Deptropine | C23H27NO | 333.47 |

| Deptropine Citrate (B86180) | C23H27NO.C6H8O7 | 525.59 |

| Deptropine Maleate | C23H27NO.C4H4O4 | 449.54 |

| This compound | C24H30BrNO | 428.41 |

Source: drugfuture.comfda.gov

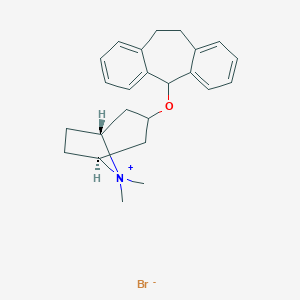

Structure

3D Structure of Parent

Properties

CAS No. |

10139-98-7 |

|---|---|

Molecular Formula |

C24H30NO.Br |

Molecular Weight |

428.4 g/mol |

IUPAC Name |

(1R,5S)-8,8-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azoniabicyclo[3.2.1]octane;bromide |

InChI |

InChI=1S/C24H30NO.BrH/c1-25(2)19-13-14-20(25)16-21(15-19)26-24-22-9-5-3-7-17(22)11-12-18-8-4-6-10-23(18)24;/h3-10,19-21,24H,11-16H2,1-2H3;1H/q+1;/p-1/t19-,20+,21?; |

InChI Key |

QGWFPTKLAJPIMN-ILOBMFFHSA-M |

SMILES |

C[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-] |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-] |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-] |

Synonyms |

deptropine methobromide deptropine methobromide methiodide N-methyldeptropine bromide |

Origin of Product |

United States |

Pharmacological Characterization of Deptropine Methobromide

Receptor Binding Kinetics of Deptropine (B1209320) Methobromide

The kinetics of how Deptropine methobromide binds to its target receptors are crucial for understanding its pharmacological activity.

This compound is known to be a potent H1-antihistamine. Its affinity for the histamine (B1213489) H1 receptor has been a subject of study to understand its therapeutic actions. The compound shows a high affinity for H1 receptors, which contributes to its antihistaminic effects. Studies on the functional antagonism of histamine by deptropine in various tissues, such as the guinea-pig ileum, have demonstrated its potent antihistamine activity. The methobromide salt form is expected to have similar, if not identical, receptor binding characteristics at the target site as the parent compound, deptropine.

In addition to its antihistaminic properties, this compound also possesses significant anticholinergic activity. This is due to its ability to bind to muscarinic acetylcholine (B1216132) receptors. It acts as a competitive antagonist at these receptors, blocking the action of acetylcholine. This dual action as both an antihistamine and an anticholinergic agent is a key feature of its pharmacological profile. The anticholinergic effects are particularly noted for their atropine-like actions.

The kinetics of deptropine's interaction with muscarinic receptors have been investigated. For instance, the dissociation of deptropine from muscarinic receptors in the rat heart has been studied, revealing a half-life of dissociation that is influenced by the presence of other ligands. The dissociation process appears to be biphasic, suggesting complex interactions with the receptor. The rate of dissociation (k_off) is a critical determinant of the duration of action of the drug.

The equilibrium dissociation constant (K_d) is a measure of the affinity of a ligand for its receptor. For deptropine, the pA2 value, which is related to the K_d, has been determined in various tissues. In the guinea-pig ileum, the pA2 value for the antagonism of acetylcholine is 8.6. This indicates a high affinity of deptropine for the muscarinic receptors in this tissue.

Interactive Data Table: Receptor Affinity of Deptropine

| Receptor/Tissue | Parameter | Value | Reference |

| Muscarinic Receptor (Guinea-pig ileum) | pA2 | 8.6 |

Association and Dissociation Rate Constants (kon, koff)

Ligand-Receptor Interaction Dynamics for this compound

The dynamic interplay between this compound and its target receptors involves conformational changes that are fundamental to its mechanism of action.

The binding of deptropine to muscarinic receptors is thought to involve allosteric interactions. This means that the binding of deptropine to one site on the receptor can influence the binding of other molecules at different sites. This is supported by observations that the dissociation of a radiolabeled ligand from the muscarinic receptor is affected by the presence of deptropine. The conformational state of the receptor is likely altered upon binding of deptropine, which in turn affects its function.

Influence on Receptor Signaling Pathways

This compound exerts its pharmacological effects primarily by acting as an antagonist at two distinct families of G protein-coupled receptors (GPCRs): histamine H1 receptors and muscarinic acetylcholine receptors. wikipedia.orgnih.gov Its action is to block the downstream signaling cascades initiated by the binding of the endogenous agonists, histamine and acetylcholine, to their respective receptors. As a quaternary ammonium (B1175870) compound, this compound's structure suggests a more pronounced activity in the peripheral nervous system due to a limited ability to cross the blood-brain barrier. fda.govnih.gov

Antagonism at Histamine H1 Receptors

Deptropine is classified as a first-generation H1-antihistamine. smpdb.ca Antihistamines in this class interfere with the action of histamine at the H1 receptor. smpdb.ca Some antihistamines act as inverse agonists, binding preferentially to the inactive state of the receptor and thereby reducing its basal activity. mdpi.com

The histamine H1 receptor primarily couples to Gq/11 proteins. nih.gov Activation of this G protein initiates a signaling cascade by stimulating the enzyme phospholipase C (PLC). smpdb.ca PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). smpdb.ca IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov This cascade ultimately leads to the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines and cell adhesion molecules. smpdb.ca

By acting as an antagonist, this compound blocks this entire pathway. This interference with H1 receptor signaling prevents the increase in intracellular calcium and reduces the expression of inflammatory mediators. smpdb.ca The reduction in intracellular calcium concentration can also lead to increased stability of mast cells, thereby diminishing further histamine release. smpdb.ca

| Receptor | G-Protein Coupled | Primary Signaling Pathway | Key Second Messengers | Effect of this compound |

|---|---|---|---|---|

| Histamine H1 Receptor | Gq/11 | Phospholipase C (PLC) Activation | IP3, DAG, Ca2+ | Antagonism / Inhibition of Pathway |

Antagonism at Muscarinic Acetylcholine Receptors

This compound also possesses potent anticholinergic properties, functioning as a muscarinic receptor antagonist. wikipedia.orgechemi.com The muscarinic acetylcholine receptor family consists of five subtypes (M1-M5), which are differentially coupled to G proteins and mediate distinct cellular responses. mdpi.com

M1, M3, and M5 Receptors: These subtypes are primarily coupled to the Gq family of G proteins. wikipedia.org Similar to the H1 receptor, their activation by acetylcholine stimulates phospholipase C, leading to the generation of IP3 and DAG and a subsequent increase in intracellular calcium levels. mdpi.comwikipedia.org In smooth muscle, this pathway is critical for mediating contraction. mdpi.com

M2 and M4 Receptors: These subtypes couple to the Gi/o family of G proteins. mdpi.com Activation of Gi/o proteins inhibits the enzyme adenylyl cyclase, which results in a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). echemi.com This pathway can also involve the modulation of potassium channels. echemi.com

As a non-selective muscarinic antagonist, this compound is expected to block the signaling pathways of all five muscarinic receptor subtypes. nih.gov Its antagonism of M3 receptors in smooth muscle and exocrine glands prevents acetylcholine-induced contraction and secretion, respectively. wikipedia.org The blockade of M2 receptors can interfere with the cholinergic regulation of cardiac function. echemi.com The specific affinity of deptropine for each subtype dictates its precise pharmacological profile, and while detailed data for the methobromide salt is limited, the affinities of other well-characterized muscarinic antagonists illustrate the principles of receptor subtype interaction. nih.govnih.gov

| Receptor Subtype | G-Protein Coupled | Primary Signaling Pathway | Effect of this compound |

|---|---|---|---|

| M1, M3, M5 | Gq | ↑ Phospholipase C → ↑ IP3/DAG → ↑ Ca2+ | Antagonism / Inhibition of Pathway |

| M2, M4 | Gi/o | ↓ Adenylyl Cyclase → ↓ cAMP | Antagonism / Inhibition of Pathway |

Mechanistic Studies of Deptropine Methobromide Action

Molecular Mechanisms of Antihistaminic Activity of Deptropine (B1209320) Methobromide

Deptropine methobromide, a derivative of deptropine, is recognized for its potent antihistaminic properties. researchgate.net Its mechanism of action at a molecular level involves direct interaction with histamine (B1213489) receptors and subsequent modulation of intracellular signaling cascades.

H1 Receptor Antagonism and Inverse Agonism

Deptropine is classified as a first-generation H1-antihistamine. dergipark.org.tr The primary mechanism for its antihistaminic effect is the competitive antagonism of the histamine H1 receptor. dergipark.org.trmdpi.com This receptor is a G-protein-coupled receptor (GPCR) that, when activated by histamine, initiates a cascade of events leading to allergic and inflammatory responses. researchgate.net Deptropine binds to the H1 receptor, physically blocking histamine from binding and thereby preventing its downstream effects. dergipark.org.tr

Beyond simple antagonism, virtually all H1-antihistamines, including first-generation agents like deptropine, function as inverse agonists. wikipedia.org GPCRs such as the H1 receptor can exist in an equilibrium between an inactive and an active conformational state, with a certain level of basal activity occurring even without an agonist (like histamine) present. While a neutral antagonist would block the agonist but not affect this basal activity, an inverse agonist preferentially binds to and stabilizes the inactive conformation of the receptor. This action not only blocks the effects of histamine but also reduces the receptor's basal activity, leading to a more comprehensive suppression of the signaling pathway. nih.gov

Downstream Signaling Pathway Modulation

The binding of deptropine to the H1 receptor initiates a series of downstream effects that modulate key signaling pathways involved in inflammation. Activation of the H1 receptor by histamine is linked to an intracellular G-protein (Gq) that subsequently activates phospholipase C (PLC). researchgate.netarvojournals.org PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers. wikipedia.org

Deptropine's action as an H1-antihistamine interferes with this cascade. Specifically, its activity has been shown to reduce the activity of the nuclear factor-κB (NF-κB) immune response transcription factor. nih.gov This modulation occurs through the phospholipase C and the phosphatidylinositol (PIP2) signaling pathways. nih.gov By inhibiting these pathways, deptropine decreases the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors, which are crucial mediators of the allergic response. nih.gov Some research into deptropine's antiviral effects suggests its inhibition of NF-κB may also occur through mechanisms independent of the H1 receptor, pointing to a complex interaction with cellular signaling. ics.orgmdpi.com

Molecular Mechanisms of Anticholinergic Activity of this compound

In addition to its antihistaminic effects, this compound exhibits significant anticholinergic activity by acting as a muscarinic receptor antagonist. dergipark.org.trmdpi.com This dual activity is a characteristic feature of many first-generation antihistamines.

Muscarinic Receptor Inhibition and Specificity

Deptropine functions as a muscarinic antagonist, meaning it competitively blocks the activity of muscarinic acetylcholine (B1216132) receptors (mAChRs). mdpi.comnih.gov These receptors are a class of GPCRs that respond to the neurotransmitter acetylcholine (ACh). nih.gov By binding to these receptors, deptropine prevents ACh from exerting its effects, leading to the classic signs of anticholinergic action. nih.gov

There are five subtypes of muscarinic receptors (M1-M5), which are distributed differently throughout the body and couple to different G-proteins to elicit varied physiological responses. mdpi.comembopress.org

M1, M3, M5: Couple to Gq proteins, activating Phospholipase C. mdpi.com M1 receptors are prominent in the central nervous system and gastric parietal cells, M3 receptors are found on smooth muscle and in glandular tissue, and M5 receptors are primarily in the CNS, including the substantia nigra. mdpi.comnih.gov

M2, M4: Couple to Gi/o proteins, which inhibit adenylyl cyclase. mdpi.com M2 receptors are abundant in the heart, while M4 receptors are found in the striatum. nih.gov

While deptropine is known to be a muscarinic antagonist, detailed public data on its specific binding affinities (Ki values) and selectivity across the five muscarinic receptor subtypes is not extensively characterized in the available literature. The anticholinergic effects observed clinically are a result of the blockade of some or all of these receptor subtypes.

Impact on Cholinergic Neurotransmission

Cholinergic neurotransmission is the process by which acetylcholine transmits signals across a synapse to a target cell. nih.gov This process is fundamental to the function of the parasympathetic nervous system, which governs "rest-and-digest" functions.

By acting as a muscarinic antagonist, this compound directly interferes with this process. It occupies the binding site on postsynaptic muscarinic receptors, preventing ACh released from the nerve terminal from binding and activating the receptor. This blockade inhibits the cellular effects normally mediated by acetylcholine, such as smooth muscle contraction, glandular secretion, and slowing of the heart rate. The interruption of these signals at the neuro-effector junction is the basis for the anticholinergic effects of the compound.

Mechanisms of this compound in Autophagy Modulation

Recent research has uncovered a distinct molecular mechanism for deptropine involving the modulation of autophagy, a fundamental cellular process for degrading and recycling cellular components. Autophagy involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular material and then fuse with lysosomes for degradation. nih.gov

Studies in human hepatoma cell lines have shown that deptropine induces the accumulation of autophagosomes. nih.gov This is evidenced by a significant increase in the expression of light chain 3B-II (LC3B-II), a protein that is recruited to autophagosome membranes, and an observed increase in LC3B puncta (autophagosomes) via immunofluorescence. nih.gov However, this accumulation is not due to an induction of the entire autophagy process. Instead, deptropine blocks a later stage of the pathway: the fusion of autophagosomes with lysosomes. nih.gov This blockage prevents the degradation of autophagosomal contents, leading to the arrest of autophagy progression and ultimately contributing to cell death in these cancer cells. nih.gov

The effect appears to be specific, as deptropine treatment did not alter the levels of several other key autophagy-regulating proteins.

| Protein | Function in Autophagy | Effect of Deptropine Treatment | Reference |

| LC3B-II | Marker for autophagosome formation | Significantly Increased | nih.gov |

| SQSTM1/p62 | Autophagy cargo receptor, degraded in functional autophagy | No Degradation | nih.gov |

| ATG7 | E1-like activating enzyme, crucial for autophagosome elongation | No Significant Change | nih.gov |

| VPS34 | Part of a complex that initiates autophagosome formation | No Significant Change | nih.gov |

| p-AMPK | Energy sensor that can activate autophagy | No Significant Change | nih.gov |

| p-Akt | Kinase in a pathway that often inhibits autophagy | No Significant Change | nih.gov |

Autophagosome-Lysosome Fusion Blockage

Research has demonstrated that this compound interferes with the autophagy process by inhibiting the fusion of autophagosomes with lysosomes. nih.govmdpi.comnih.gov This blockage is a critical step in the autophagic pathway, where the contents of the autophagosome are degraded by lysosomal enzymes. researchgate.net Studies using immunofluorescence microscopy in hepatoma cells have shown an accumulation of autophagosomes in cells treated with deptropine. nih.govmdpi.comnih.gov By employing tandem fluorescent-tagged LC3 (mCherry-GFP-LC3), researchers have observed that while autophagosomes (yellow fluorescence) form, the subsequent formation of autolysosomes (red fluorescence) is hindered, indicating a blockage in the fusion process. nih.govresearchgate.net This inhibition of autophagic flux ultimately leads to cell death in hepatoma cells. nih.govmdpi.com Furthermore, deptropine has been shown to inhibit the processing of cathepsin L from its precursor to its mature form, which could contribute to the defective lysosomal function. nih.govmdpi.comnih.gov

Effects on Autophagy-Related Proteins (e.g., LC3B-II, SQSTM1/p62)

This compound treatment significantly impacts the levels of key autophagy-related proteins. A consistent finding is the increased expression of microtubule-associated protein 1A/1B-light chain 3B-II (LC3B-II). nih.govmdpi.comnih.gov LC3B-II is a well-established marker for autophagosomes, and its accumulation is indicative of either autophagy induction or a blockage in its downstream degradation. plos.org

In conjunction with the rise in LC3B-II, studies have observed that deptropine does not lead to the degradation of sequestosome 1 (SQSTM1/p62). nih.govmdpi.comnih.gov SQSTM1/p62 is a protein that recognizes and shuttles ubiquitinated cargo to autophagosomes for degradation and is itself degraded in the process. nih.gov Therefore, the accumulation of both LC3B-II and SQSTM1/p62 strongly suggests that deptropine acts as a late-stage autophagy inhibitor, blocking the degradation of autophagosomes rather than inducing their formation. nih.govmdpi.com Interestingly, the expression of other autophagy-related proteins such as ATG7 and VPS34, as well as the phosphorylation of AMPK and Akt, did not show significant changes in deptropine-treated hepatoma cells. nih.govmdpi.comnih.gov

Table 1: Effects of this compound on Autophagy-Related Proteins

| Protein | Observed Effect in Hepatoma Cells | Implication |

|---|---|---|

| LC3B-II | Significantly Increased Expression nih.govmdpi.comnih.gov | Accumulation of autophagosomes |

| SQSTM1/p62 | No Degradation / Accumulation nih.govmdpi.comnih.gov | Blockage of autophagic flux |

| ATG7 | No Significant Change nih.govmdpi.comnih.gov | Upstream autophagy initiation likely unaffected |

| VPS34 | No Significant Change nih.govmdpi.comnih.gov | Upstream autophagy initiation likely unaffected |

| p-AMPK | No Significant Change nih.govmdpi.comnih.gov | Deptropine's action is independent of this signaling pathway |

| p-Akt | No Significant Change nih.govmdpi.comnih.gov | Deptropine's action is independent of this signaling pathway |

Investigation of Caspase Activity in this compound-Induced Cell Death

The role of caspases, a family of proteases central to apoptosis (programmed cell death), has been investigated in the context of this compound-induced cell death. creative-diagnostics.comhmlfunctionalcare.com Studies have shown that deptropine treatment in hepatoma cells leads to a significant, albeit slight, activation of caspase-3, caspase-8, and caspase-9 when compared to potent apoptosis inducers like staurosporine. nih.gov This suggests that while apoptosis may be partially involved in the cell death caused by deptropine, it is not the primary mechanism. nih.gov The limited activation of caspases indicates that the cell death observed is not classical apoptosis and may occur through other pathways, such as autophagy-related cell death. nih.govmdpi.com

Antiviral Mechanisms of this compound

Inhibition of Hepatitis E Virus Replication

Deptropine has been identified as a potent inhibitor of Hepatitis E Virus (HEV) replication. nih.gov This antiviral activity has been demonstrated in various cell models, including both hepatic and non-hepatic cell lines. researchgate.net The inhibitory effect of deptropine on HEV replication is dose-dependent and has been observed against different HEV genotypes. researchgate.net Importantly, the antiviral effect is not due to non-specific cytotoxicity at effective concentrations. researchgate.net

Involvement of NF-κB-RIPK1-Caspase Axis

The antiviral mechanism of deptropine against HEV involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Specifically, the anti-HEV activity of deptropine is dependent on the inhibition of NF-κB activity. nih.gov This inhibition of NF-κB subsequently activates a signaling cascade involving receptor-interacting protein kinase 1 (RIPK1) and caspases, which ultimately restricts HEV replication. nih.gov The activation of the NF-κB-RIPK1-caspase pathway represents a key host-virus interaction that is targeted by deptropine. nih.gov

Interaction with Host Histamine Signaling in Viral Replication

While deptropine is known as a histamine H1 receptor antagonist, its anti-HEV effect appears to be independent of this activity. nih.govresearchgate.net Studies have shown that other H1 antagonists did not exhibit the same inhibitory effect on HEV replication. researchgate.net Furthermore, the addition of histamine did not counteract the antiviral effect of deptropine. researchgate.net This suggests that the mechanism by which deptropine inhibits HEV replication is not mediated through the histamine signaling pathway but rather through its distinct effect on the NF-κB-RIPK1-caspase axis. nih.gov

Table 2: Key Proteins in the Antiviral Mechanism of this compound against HEV

| Protein/Pathway | Role in HEV Replication | Effect of Deptropine |

|---|---|---|

| NF-κB | Promotes HEV replication | Inhibits activity nih.gov |

| RIPK1 | Activated downstream of NF-κB inhibition | Activated nih.gov |

| Caspases | Activated downstream of RIPK1 | Activated to restrict HEV replication nih.gov |

| Histamine H1 Receptor | Not directly involved in deptropine's anti-HEV effect | Deptropine's action is independent of this receptor nih.govresearchgate.net |

Preclinical Efficacy Studies of Deptropine Methobromide

In Vitro Anti-Hepatoma Activity of Deptropine (B1209320) Methobromide

Deptropine has demonstrated significant anti-proliferative effects against human hepatoma cell lines. nih.gov In a screening of twelve drugs with a benzocycloheptene (B12447271) structure, deptropine was identified as the most potent inhibitor of both Hep3B and HepG2 human hepatoma cells. nih.govresearchgate.net The 50% inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 9.98 ± 0.12 μM for Hep3B cells and 9.75 ± 0.11 μM for HepG2 cells. nih.gov These findings highlight deptropine's potential as a strong inhibitor of hepatoma cell growth. nih.gov

Table 1: IC₅₀ Values of Deptropine in Hepatoma Cell Lines

| Cell Line | IC₅₀ (μM) |

|---|---|

| Hep3B | 9.98 ± 0.12 |

| HepG2 | 9.75 ± 0.11 |

Data sourced from a study on the anti-proliferative activity of benzocycloheptene analogous drugs. nih.gov

Deptropine has been shown to induce cell death in hepatoma cells through a mechanism involving the disruption of autophagy. nih.govnih.gov Specifically, deptropine treatment leads to an increase in the expression of light chain 3B-II (LC3B-II) and the number of autophagosomes. nih.govnih.gov However, it prevents the degradation of SQSTM1/p62 by blocking the fusion of autophagosomes and lysosomes. nih.gov This blockage of the autophagic flux ultimately results in cell death. researchgate.netnih.gov

Interestingly, the induced cell death does not appear to be classical apoptosis, as there is only limited activation of caspases in cells treated with deptropine. nih.gov Deptropine was also found to inhibit the processing of cathepsin L from its precursor form to its mature form, further implicating lysosomal dysfunction in its mechanism of action. nih.govresearchgate.net

When compared with other structurally analogous drugs containing a benzocycloheptene backbone, deptropine emerged as the most effective inhibitor of proliferation in both Hep3B and HepG2 hepatoma cell lines. nih.gov A screening of 12 such drugs, which are used for various clinical purposes including as antihistamines, anticholinergics, antidepressants, and antiserotonergics, demonstrated deptropine's superior potency. nih.gov For instance, while rupatadine (B1662895) and nortriptyline (B1679971) also showed strong inhibition of proliferation with IC₅₀ values around 13 μM, deptropine's IC₅₀ values were lower, at approximately 9.75 to 9.98 μM. nih.gov

Table 2: Comparative Antiproliferation Activity (IC₅₀ in μM)

| Drug | Cell Line: Hep3B | Cell Line: HepG2 |

|---|---|---|

| Deptropine | 9.98 ± 0.12 | 9.75 ± 0.11 |

| Rupatadine | ~13 | ~13 |

| Nortriptyline | ~13 | ~13 |

This table presents a comparison of the 50% inhibitory concentration (IC₅₀) of deptropine and other structurally analogous drugs on two different hepatoma cell lines. nih.gov

Induction of Hepatoma Cell Death

In Vivo Anti-Tumor Efficacy in Preclinical Models for Deptropine Methobromide

The anti-tumor effects of deptropine have been confirmed in in vivo studies using xenograft models. nih.govnih.gov In a study involving athymic nude mice bearing Hep3B tumor xenografts, treatment with 2.5 mg/kg of deptropine demonstrated a significant inhibitory effect on tumor growth. nih.govnih.govmdpi.com The treatment was administered three times a week for a duration of three weeks. mdpi.com These findings from animal models corroborate the in vitro results, suggesting that deptropine can effectively suppress hepatoma tumor growth in a living organism. nih.govnih.gov

Treatment with deptropine at a dose of 2.5 mg/kg led to a substantial reduction in both tumor volume and tumor weight in nude mice with Hep3B xenografts. mdpi.com Specifically, deptropine administration resulted in an approximate 64.2% inhibition of tumor volume and a 57.3% reduction in tumor weight when compared to the control group. nih.govmdpi.com Importantly, during the course of the experiment, there were no significant changes in the body weights of the drug-treated mice compared to the control mice, indicating a degree of tolerability at this effective dose. nih.govmdpi.com

Table 3: In Vivo Anti-Tumor Efficacy of Deptropine in Nude Mice

| Parameter | Inhibition/Reduction (%) |

|---|---|

| Tumor Volume Inhibition | ~64.2% |

| Tumor Weight Reduction | ~57.3% |

Data from a study where nude mice with Hep3B tumor xenografts were treated with 2.5 mg/kg of deptropine. nih.govmdpi.com

Xenograft Tumor Growth Inhibition (e.g., nude mice models, 2.5 mg/kg deptropine)

Antiviral Efficacy of this compound in Preclinical Models

Deptropine has been identified as a potent inhibitor of Hepatitis E virus (HEV) replication through the screening of an FDA-approved drug library. nih.gov Its anti-HEV activity was assessed in various preclinical models, including HEV replicon and infectious models based on Huh7.5 and HEK293T cells. researchgate.net

In these models, deptropine demonstrated a significant inhibitory effect on HEV replication. researchgate.net The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, and the 50% cytotoxic concentration (CC50) were determined for deptropine in different cell lines. In Huh7.5 cells, the IC50 was 2.89 µM and the CC50 was 12.20 µM. researchgate.net In HEK293T cells, the IC50 was found to be 0.84 µM with a CC50 of 18.64 µM. researchgate.net Notably, the genotype 1 HEV replicon showed higher sensitivity to deptropine in Huh7.5 cells, with an IC50 of 0.49 µM. researchgate.net The anti-HEV activity of deptropine appears to be independent of the histamine (B1213489) pathway but is linked to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov

| Cell Line | Model | IC50 (µM) | CC50 (µM) |

|---|---|---|---|

| Huh7.5 | HEV Replicon/Infectious Model | 2.89 | 12.20 |

| HEK293T | HEV Replicon/Infectious Model | 0.84 | 18.64 |

| Huh7.5 | Genotype 1 HEV Replicon | 0.49 | - |

The efficacy of deptropine in reducing viral components was further evaluated by measuring HEV viral RNA levels. Long-term treatment with deptropine in a Huh7.5 cell-based HEV infectious model showed sustained antiviral effects. researchgate.net Treatment with 5 µM of deptropine for 39 days resulted in a dramatic 80% reduction in HEV viral RNA. researchgate.net This reduction in viral RNA was also corroborated by a corresponding decrease in the levels of the HEV capsid ORF2 protein. researchgate.net These findings indicate that deptropine effectively curtails the production of viral genetic material and proteins in infected cells over an extended period. researchgate.net

Inhibition of HEV Replication in Replicon and Infectious Models

Exploration of Synergistic Effects in Preclinical Combinatorial Regimens with this compound

Studies have investigated whether the anti-HEV effect of deptropine involves the histamine H1 receptor, which would suggest potential synergistic or antagonistic interactions with other antihistamines. Research has shown that the expression of the H1 receptor is barely detectable in the Huh7.5 and 293T cell lines used for the HEV assays. researchgate.net

Furthermore, other H1 antagonists, such as diphenhydramine (B27) and chlorcyclizine (B1668710) HCl, did not show any inhibitory activity against HEV in these cell models. researchgate.net This suggests that the antiviral mechanism of deptropine is likely independent of the H1 receptor. researchgate.net When deptropine was combined with histamine in the replicon model, histamine had no effect on either HEV replication or the inhibitory action of deptropine. researchgate.net In an infectious model, histamine itself showed some HEV inhibition and slightly weakened the anti-HEV effect of deptropine. researchgate.net While deptropine was found to inhibit Hepatitis C virus (HCV), specific studies on its synergistic effects when combined with other established antiviral agents are not detailed in the provided context. researchgate.net

The potential for synergistic effects between deptropine and the chemotherapeutic agents sorafenib (B1663141) and erlotinib (B232) has been explored in the context of hepatoma cell proliferation. nih.gov A clinical study had previously indicated that combining the antihistamine cyproheptadine (B85728) with sorafenib increased the mean survival time for patients with hepatocellular carcinoma (HCC). nih.gov

However, when deptropine was combined with either sorafenib or erlotinib in Hep3B and HepG2 human hepatoma cells, no synergistic effects were observed. nih.gov The combination index (CI), a quantitative measure of drug interaction, was greater than 1.0, which indicates an antagonistic or additive effect rather than synergy. nih.gov This suggests that this specific combination does not enhance the inhibition of hepatoma cell proliferation. nih.gov

| Cell Line | Combined Agent | Outcome | Combination Index (CI) |

|---|---|---|---|

| Hep3B | Sorafenib | No Synergistic Effect | >1.0 |

| HepG2 | Sorafenib | No Synergistic Effect | >1.0 |

| Hep3B | Erlotinib | No Synergistic Effect | >1.0 |

| HepG2 | Erlotinib | No Synergistic Effect | >1.0 |

Structure Activity Relationship Sar and Molecular Modeling of Deptropine Methobromide

Computational Approaches to Structure-Activity Relationships of Deptropine (B1209320) Methobromide

Computational methods are crucial for elucidating the relationship between the chemical structure of a molecule and its biological activity. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in drug design and optimization.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

A 3D-QSAR study correlates the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. For deptropine methobromide, a hypothetical 3D-QSAR analysis would involve aligning its structure with a set of similar molecules with known activities against a particular target, for instance, the histamine (B1213489) H1 receptor. This analysis would generate a model that could predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. Such a model would highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

Ligand-Based Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is a 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. A CoMSIA model for this compound would provide a more detailed map of the structural requirements for its pharmacological activity. The resulting contour maps would indicate specific areas around the molecule where modifications could enhance receptor binding and, consequently, biological effect. For example, these maps could suggest where adding a hydrophobic group or a hydrogen bond acceptor would be beneficial.

Molecular Docking and Dynamics Simulations of this compound

Molecular docking and dynamics simulations are powerful tools for visualizing and understanding how a ligand like this compound interacts with its biological target at an atomic level.

Ligand-Receptor Interaction Conformation at Binding Pockets (e.g., H1 Receptor)

Molecular docking simulations could predict the preferred binding orientation of this compound within the binding pocket of the histamine H1 receptor. These simulations would reveal key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and specific amino acid residues of the receptor. The permanent positive charge on the quaternary nitrogen of the methobromide moiety would be expected to form a strong ionic interaction with an acidic residue, such as aspartate, in the binding site. A recent study performed molecular docking of deptropine against several host protein targets of the Oropouche virus, revealing its potential for broad-spectrum antiviral activity based on calculated binding affinities. theswissbay.ch For instance, deptropine demonstrated a strong binding affinity for Interleukin-10 (IL-10) with a binding energy of -8.3 kcal/mol. theswissbay.ch

Table 1: Molecular Docking Binding Affinities of Deptropine with Oropouche Virus Host Targets

| Target Protein | Binding Affinity (kcal/mol) |

| Interleukin-10 (IL10) | -8.3 |

| Fas Ligand (FASLG) | - |

| Protein Tyrosine Phosphatase, Receptor Type, C (PTPRC) | - |

| FC Gamma Receptor IIIA (FCGR3A) | - |

| Data for FASLG, PTPRC, and FCGR3A were part of the study but specific values were not detailed in the provided search results. |

This table is based on findings from a study on host-targeted therapeutics for Oropouche virus and is intended to be illustrative of deptropine's docking potential.

Conformational Changes and Stability of Complexes

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the this compound-receptor complex over time. MD simulations provide insights into how the ligand and receptor adapt to each other upon binding, including any conformational changes. These simulations can also be used to calculate the binding free energy, offering a more accurate prediction of the ligand's affinity for the receptor. Such studies are crucial for confirming the stability of the predicted binding mode and understanding the energetic contributions of different interactions.

Identification of Key Structural Features for Pharmacological Activity

The pharmacological activity of this compound is determined by its unique structural components.

The core structure of deptropine consists of a tropine (B42219) ring connected via an ether linkage to a dibenzocycloheptene moiety. This tricyclic ring system is a common feature in many first-generation antihistamines and contributes significantly to their receptor affinity through hydrophobic interactions. The tropane (B1204802) scaffold provides a rigid framework that properly orients the other functional groups for optimal receptor binding.

The quaternary ammonium (B1175870) group, resulting from the methylation of the nitrogen atom in the tropane ring to form the methobromide salt, introduces a permanent positive charge. This charge is a critical pharmacophoric feature, likely engaging in a strong ionic bond with a negatively charged amino acid residue in the receptor's binding pocket, which is a hallmark interaction for many antagonists of neurotransmitter receptors. This permanent charge also significantly reduces the molecule's ability to cross the blood-brain barrier, which would theoretically decrease central nervous system side effects compared to its tertiary amine precursor, deptropine.

Table 2: Key Structural Features of this compound and Their Likely Contribution to Pharmacological Activity

| Structural Feature | Likely Contribution to Activity |

| Dibenzocycloheptene Moiety | Engages in hydrophobic interactions within the receptor binding pocket. |

| Ether Linkage | Provides appropriate spacing and flexibility between the tricyclic system and the tropane ring. |

| Tropane Ring | Acts as a rigid scaffold to orient the key interacting groups. |

| Quaternary Ammonium Group (Methobromide) | Forms a critical ionic bond with an anionic site in the receptor; limits blood-brain barrier penetration. |

Influence of Functional Groups on H1 and Muscarinic Receptor Binding

Deptropine is recognized as a first-generation H1-antihistamine that also possesses anticholinergic properties, indicating its ability to antagonize muscarinic receptors. oncotarget.comwikipedia.org The affinity of deptropine and its analogues for both histamine H1 and muscarinic receptors is significantly modulated by the nature and position of various functional groups on its chemical scaffold.

The core structure consists of two key parts: the bulky, lipophilic dibenzocycloheptene group and the basic tropane moiety. For H1 receptor antagonism, the presence of two aryl rings, such as those in the dibenzocycloheptene system, is a common feature among first-generation antihistamines. nih.gov The terminal tertiary amine, a feature of the tropane ring, is also crucial for activity, as it is typically protonated at physiological pH and interacts with the receptor. frontiersin.org

Studies on benztropine (B127874) (BZT) analogues, which share the dibenzocycloheptene ether structure with deptropine, reveal how substitutions on the aromatic rings and the tropane nitrogen influence receptor binding. In general, smaller substituents on the aromatic rings of the diphenylmethoxy group are tolerated for both H1 receptor and dopamine (B1211576) transporter (DAT) binding. However, for the H1 receptor, substitution on only one of the aromatic rings is preferred. nih.gov

The quaternization of the tropane nitrogen to form this compound would be expected to enhance its muscarinic antagonist properties while potentially reducing its ability to cross the blood-brain barrier. The permanent positive charge on the quaternary ammonium group strengthens the ionic interaction with the anionic site of the muscarinic receptor. mlsu.ac.in

Analysis of benztropine analogues provides quantitative data on the impact of these functional groups. For instance, modifications on the tropane ring and the diphenylmethoxy group lead to a wide range of binding affinities for both H1 and muscarinic receptors. nih.gov

Table 1: Binding Affinities (Ki, nM) of Benztropine Analogues at H1 and Muscarinic Receptors

| Compound | H1 Receptor (Ki, nM) | Muscarinic Receptor (Ki, nM) |

| Benztropine (BZT) | 20 | 1.0 |

| 4'-Fluoro-BZT | 16 | 0.8 |

| 4',4''-Difluoro-BZT | 32 | 1.2 |

| N-desmethyl-BZT | 370 | 15 |

| N-allyl-norBZT | 120 | 8.0 |

| N-benzyl-norBZT | 25 | 1.5 |

Data sourced from studies on benztropine analogues and may not represent this compound directly. The data illustrates the impact of functional group modifications on receptor affinity. nih.govacs.org

Tropane Moiety's Role in Receptor Selectivity

The tropane skeleton, a bicyclic amine, is a critical pharmacophoric element in many anticholinergic drugs, including atropine (B194438) and scopolamine. researchgate.netmdpi.com Its rigid structure orients the attached functional groups in a specific spatial arrangement, which is crucial for binding to muscarinic receptors. mdpi.com The methylated nitrogen within the tropane ring is considered a structural analogue of the acetylcholine (B1216132) neurotransmitter, allowing it to interact with and block muscarinic acetylcholine receptors. mdpi.com

In compounds like deptropine, the tropane moiety serves multiple roles that influence receptor selectivity. While essential for high-affinity muscarinic antagonism, its structure also impacts binding at other receptors, such as the H1 receptor and the dopamine transporter (DAT). nih.gov

The stereochemistry of the tropane ring is a significant factor. For instance, different stereoisomers of benztropine analogues exhibit varying affinities for the H1 receptor. nih.gov Furthermore, substitutions on the tropane ring, particularly at the N-position and the 2-position, are generally preferred for DAT binding but appear to clash with essential regions in the H1 receptor, suggesting these modifications could be a key to achieving selectivity. nih.gov

The transition from a tertiary amine (like in benztropine) to a quaternary ammonium salt (as in this compound) significantly impacts selectivity. Quaternization generally increases affinity and selectivity for muscarinic receptors over other targets. This is because the permanent positive charge enhances the electrostatic interaction with the highly conserved aspartate residue in the orthosteric binding site of all muscarinic receptor subtypes. mlsu.ac.inpharmacologyeducation.org This modification also restricts passage across the blood-brain barrier, localizing the drug's action to the periphery.

The role of the tropane skeleton can also be seen as providing a "shielding" effect, which may prevent the molecule from docking effectively at certain receptor sites while promoting interaction at others. researchgate.net The rank order of importance for the tropane skeleton in cholinergic receptor interactions has been suggested as ganglionic nicotinic > neuromuscular nicotinic > muscarinic. researchgate.net

Derivatives and Analogues Synthesis and Evaluation

The synthesis and evaluation of derivatives and analogues of deptropine provide critical insights into its structure-activity relationships. While specific synthetic pathways and evaluations for a broad range of this compound derivatives are not extensively documented in publicly available literature, studies on closely related compounds offer valuable information.

A study investigating 12 different benzocycloheptene (B12447271) structural analogues, including deptropine, evaluated their anti-proliferative activity in human hepatoma cells. researchgate.net In this screening, deptropine was identified as the most potent inhibitor among the tested compounds. researchgate.net The analogues were grouped into first and second-generation antihistamines, muscle relaxants, and antidepressants/anticholinergics, highlighting the diverse pharmacological profiles achievable through modification of this core structure. researchgate.net

Another study focused on the synthesis and evaluation of tropane-like analogues where a two-carbon spacer was introduced between the C-3 position of the tropane ring and the diarylmethoxy moiety. researchgate.net These new compounds showed a significantly lower affinity for the muscarinic-1 site (a decrease of at least 100-fold) compared to benztropine, indicating the critical role of the direct ether linkage for muscarinic receptor binding. researchgate.net

The synthesis of such analogues typically involves the alkylation of a tropane-based precursor with a derivative of the dibenzocycloheptene moiety or vice versa. The subsequent evaluation in radioligand binding assays provides quantitative data (Ki values) on their affinity for different receptor targets.

Selectivity Profiling and Off-Target Interaction Prediction for this compound

Predicting the selectivity and potential off-target interactions of a drug candidate is a critical aspect of modern medicinal chemistry. For this compound, this involves assessing its binding affinity across a wide range of receptors and ion channels beyond its primary targets.

Evaluation of hERG Channel Activity in Structure-Activity Studies

A significant safety concern for many drugs, including some first-generation antihistamines, is the potential for off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.gov Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, a condition that increases the risk of potentially fatal cardiac arrhythmias.

Structure-activity relationship studies on benztropine analogues have included the evaluation of their affinity for the hERG channel. This provides valuable predictive data for structurally similar compounds like deptropine. A binding screen of several benztropine analogues revealed that some compounds possess moderate affinity for the hERG channel. researchgate.net

For example, 2-carboalkoxy substituted benztropine analogues, while being selective for the dopamine transporter (DAT), still showed moderate affinities at the hERG channel. researchgate.net This suggests that the dibenzocycloheptene tropane scaffold has an inherent potential for hERG interaction. Typical hERG inhibitors are often lipophilic basic amines, a profile that matches many tropane-containing compounds. nih.gov

The data below from benztropine analogues illustrates how structural modifications can influence hERG channel affinity.

Table 2: hERG Channel Binding Affinity for Selected Benztropine Analogues

| Compound | DAT (Ki, nM) | hERG (Ki, nM) | Selectivity (hERG/DAT) |

| 4-Cl-BZT | 11.2 | >10,000 | >893 |

| 4,4-diCl-BZT | 5.3 | 682 | 129 |

| MFZ 4-86 | 3.5 | 73 | ~21 |

| MFZ 4-87 | 7.9 | 151 | ~19 |

Data sourced from a study on benztropine analogues. researchgate.net MFZ 4-86 is the 2-carboethoxy analogue, and MFZ 4-87 is the 2-carbomethoxy analogue. This data is for predictive purposes regarding the potential hERG liability of the deptropine scaffold.

These findings underscore the importance of evaluating hERG activity during the development of any compound containing the dibenzocycloheptene-tropane framework. The quaternization of the nitrogen in this compound would likely reduce its ability to enter cardiomyocytes and interact with the intracellularly located binding site of the hERG channel, potentially lowering its hERG liability compared to its tertiary amine precursor. However, direct experimental validation would be required to confirm this hypothesis.

Comparative Pharmacology of Deptropine Methobromide

Comparison with First-Generation Antihistamines

Deptropine (B1209320) is classified as a tricyclic H1-antihistamine. smpdb.ca However, its profile, particularly as the methobromide salt, presents key differences from the archetypal first-generation antihistamines.

First-generation H1-antihistamines are notorious for their poor receptor selectivity. drugcentral.org While they effectively block H1-histamine receptors, they also antagonize other receptors, including cholinergic muscarinic, α-adrenergic, and serotonin (B10506) receptors. drugcentral.orgnih.gov This lack of selectivity is a primary contributor to their broad range of side effects. smpdb.ca

Deptropine methobromide also possesses a dual-receptor profile, acting as both an H1-receptor antagonist and a muscarinic receptor antagonist. ebi.ac.uknih.govresearchgate.net Unlike many first-generation agents, its pharmacology is largely defined by these two actions. First-generation antihistamines are lipophilic molecules that readily cross the blood-brain barrier, leading to high occupancy of central H1 receptors and consequent sedation. smpdb.caresearchgate.net Second-generation antihistamines, in contrast, are more selective for peripheral H1-receptors and are substrates of P-glycoprotein, which limits their brain penetration. smpdb.catdx.cat As a quaternary ammonium (B1175870) compound, this compound has a charged structure that significantly restricts its passage across the blood-brain barrier, a key differentiating feature from first-generation antihistamines. nih.govmdpi.com

Table 1: Comparative Receptor Profile: this compound vs. First-Generation Antihistamines

| Feature | This compound | First-Generation Antihistamines (General) |

| Primary Target(s) | Histamine (B1213489) H1 Receptor, Muscarinic Receptors ebi.ac.ukresearchgate.net | Histamine H1 Receptor drugcentral.org |

| Receptor Selectivity | Acts on H1 and muscarinic receptors. | Poor; also acts on muscarinic, α-adrenergic, and serotonin receptors. drugcentral.orgnih.gov |

| Blood-Brain Barrier Penetration | Poor (expected due to quaternary structure) nih.govmdpi.com | High (lipophilic) smpdb.canih.gov |

The pharmacodynamic effects of antihistamines are often evaluated using experimental models such as the histamine-induced wheal and erythema (flare) inhibition test. tdx.catdrugbank.com These tests allow for the comparison of potency, onset, and duration of action. Second-generation antihistamines have demonstrated at least equal efficacy to first-generation compounds in these models. tdx.catdrugbank.com

While specific pharmacodynamic studies directly comparing this compound to first-generation antihistamines are not prominent in the reviewed literature, a study compared the related compound deptropine citrate (B86180) with ipratropium (B1672105) bromide in patients with asthma and chronic bronchitis. researchgate.net In this double-blind, cross-over trial, the anticholinergic agent ipratropium bromide produced significantly greater and more rapid bronchodilation than deptropine citrate. researchgate.net This suggests that while deptropine possesses anticholinergic activity, other agents may be more potent in specific experimental or clinical contexts.

Receptor Affinity and Selectivity Profiles

Comparison with Other Anticholinergic Agents

Anticholinergic agents function by competitively blocking the action of acetylcholine (B1216132) at muscarinic receptors. mdpi.com They are broadly categorized based on their chemical structure—tertiary amines (e.g., atropine) and quaternary ammonium compounds (e.g., this compound, ipratropium bromide). mdpi.comresearchgate.net This structural difference is a critical determinant of their pharmacological profile.

There are five known subtypes of muscarinic acetylcholine receptors (M1-M5), which are distributed differently throughout the body and mediate distinct physiological functions. way2drug.com Many older anticholinergic drugs, such as atropine (B194438), are non-selective antagonists, meaning they block all muscarinic receptor subtypes to a similar extent. This non-selectivity contributes to their wide range of effects.

Specific binding data for this compound across the five muscarinic receptor subtypes is not detailed in the available literature. However, like many other synthetic anticholinergics of its class, it is generally considered a non-selective muscarinic antagonist. ebi.ac.uk Its therapeutic actions and side effect profile are therefore a result of blocking muscarinic receptors in various tissues. Newer anticholinergic agents have been developed with greater selectivity for specific subtypes (e.g., M3-selective antagonists for overactive bladder), but this compound is not characterized as a subtype-selective agent. nih.gov

Platelet-activating factor (PAF) is a potent lipid mediator involved in inflammation and allergic responses, including bronchoconstriction. way2drug.com Antagonists of the PAF receptor have been investigated for therapeutic potential in conditions like asthma. A review of the scientific literature did not yield studies that specifically investigated or established a synergistic potential between this compound and PAF antagonists.

Muscarinic Receptor Subtype Specificity

Assessment of Central Nervous System (CNS) Effects in Comparative Context

A primary distinguishing feature among antihistamines and anticholinergic agents is their propensity to cause CNS effects. smpdb.ca This is almost entirely dictated by their ability to cross the blood-brain barrier. nih.govresearchgate.net

First-generation antihistamines are lipophilic tertiary amines that readily penetrate the CNS, leading to well-documented effects such as sedation, drowsiness, and impaired cognitive and psychomotor function. drugcentral.orgnih.gov Similarly, the classic anticholinergic drug atropine, a tertiary amine, can cause central effects ranging from memory impairment to delirium.

In stark contrast, quaternary ammonium compounds like this compound are hydrophilic and carry a permanent positive charge, which severely restricts their ability to cross the blood-brain barrier. nih.govmdpi.comresearchgate.net Other quaternary anticholinergics, such as ipratropium bromide and glycopyrrolate, are known to be almost devoid of central nervous system activity for this reason. Studies with trospium (B1681596) chloride, another quaternary amine, confirm it does not readily penetrate the brain, leading to a favorable CNS side effect profile compared to tertiary amine anticholinergics like oxybutynin. mdpi.com Therefore, this compound is expected to have a significantly lower risk of causing the central sedative and cognitive effects associated with first-generation antihistamines and tertiary amine anticholinergics.

Table 2: Comparative Profile: this compound vs. Other Anticholinergic Agents

| Feature | This compound | Atropine (Tertiary Amine) | Ipratropium Bromide (Quaternary Amine) |

| Chemical Structure | Quaternary Ammonium Compound | Tertiary Amine researchgate.net | Quaternary Ammonium Compound researchgate.net |

| Muscarinic Selectivity | Non-selective (presumed) ebi.ac.uk | Non-selective | Non-selective |

| Blood-Brain Barrier Penetration | Poor nih.govmdpi.com | Readily crosses researchgate.net | Poor |

| Primary CNS Effects | Minimal (expected) | Sedation, confusion, delirium | Minimal |

Sedative Properties in Relation to Other Antihistamines

Deptropine is classified as a first-generation antihistamine, a group of drugs known for their tendency to cause sedation. patsnap.commedsafe.govt.nz This sedative effect is primarily attributed to their ability to cross the blood-brain barrier and antagonize histamine H1 receptors in the central nervous system (CNS). medsafe.govt.nz Additionally, many first-generation antihistamines, including deptropine, possess anticholinergic properties that contribute to their sedative profile by inhibiting the action of the neurotransmitter acetylcholine in the brain. patsnap.com

The sedative potential of antihistamines is a key differentiating factor between the first and second generations of these drugs. mdpi.com First-generation agents like diphenhydramine (B27), chlorpheniramine, and promethazine (B1679618) are widely recognized for their pronounced sedative effects and have been shown to consistently impair cognitive and psychomotor performance. medsafe.govt.nz For instance, diphenhydramine impairs CNS performance at single doses as low as 25mg, and promethazine at 10mg doses has been shown to impair performance on objective psychomotor tests. medsafe.govt.nz Studies comparing various first-generation antihistamines have noted differences in their sedative-to-antihistamine effect ratio. One such study found that hydroxyzine (B1673990) had a relatively lower sedative effect compared to clemastine (B1669165) and azatadine (B1203903) at doses that produced comparable antihistaminic activity. medicaljournals.se

In contrast, second-generation antihistamines were developed to minimize or eliminate sedative effects. medsafe.govt.nzmdpi.com These agents, such as fexofenadine (B15129) and bilastine, are characterized by their limited ability to penetrate the blood-brain barrier. mdpi.com This is often due to their chemical properties, such as being zwitterionic at physiological pH, which restricts their passage into the CNS. mdpi.com As a result, they have a much lower incidence of sedative effects. medsafe.govt.nz Objective testing has shown some second-generation antihistamines like cetirizine (B192768) and loratadine (B1675096) to have a low but measurable risk of sedation, whereas others like fexofenadine are considered virtually free of sedative effects at standard doses. nih.govresearchgate.net

Therefore, deptropine's sedative properties align it with other traditional, first-generation antihistamines, distinguishing it clearly from the non-sedating profile of the second-generation agents.

| Antihistamine | Generation | General Sedative Potential | Notes |

|---|---|---|---|

| Deptropine | First | Sedating | Also possesses anticholinergic properties contributing to sedation. patsnap.com |

| Diphenhydramine | First | Highly Sedating | Consistently impairs CNS performance; often used as a positive control in studies. medsafe.govt.nz |

| Chlorpheniramine | First | Sedating | Causes impairment of CNS function at single doses as low as 4mg. medsafe.govt.nz |

| Hydroxyzine | First | Sedating | Demonstrated a lower sedative effect relative to its antihistamine activity compared to clemastine and azatadine in one study. medicaljournals.se |

| Cetirizine | Second | Low to Non-Sedating | Known to cause less drowsiness than first-generation agents like diphenhydramine. researchgate.net |

| Fexofenadine | Second | Non-Sedating | Considered virtually free of objective and subjective sedative effects. nih.gov Penetrates the brain poorly. mdpi.com |

Comparative Analysis of Antitumor and Antiviral Activities within Drug Classes

Comparison with Other Antihistamines Exhibiting Antitumor Activity

Several antihistamines have been investigated for potential antitumor activities, with research revealing that this effect may be independent of their H1 receptor antagonism. nih.gov Deptropine has emerged as a particularly potent agent in this regard, especially against liver cancer cells.

In a screening study that evaluated 12 drugs with a benzocycloheptene (B12447271) backbone for their ability to inhibit the proliferation of human hepatoma cell lines (Hep3B and HepG2), deptropine was identified as the most potent inhibitor. nih.govnih.gov It demonstrated significantly greater antiproliferative activity than other antihistamines from the same structural class, such as cyproheptadine (B85728) and azatadine. nih.gov For example, the half-maximal inhibitory concentration (IC50) for deptropine in Hep3B cells was 5.1 µM, compared to 15.5 µM for cyproheptadine and greater than 20 µM for azatadine. nih.gov This suggests that the antitumor efficacy is not directly correlated with antihistamine potency, as azatadine and cyproheptadine have equivalent antihistaminic strength. nih.gov

The mechanism underlying deptropine's antitumor effect involves the disruption of autophagy, a cellular recycling process that can help cancer cells survive. nih.govnih.gov Specifically, deptropine was found to block the fusion of autophagosomes with lysosomes, a critical final step in the autophagy pathway. nih.govnih.gov This leads to the accumulation of autophagosomes and ultimately induces cell death in hepatoma cells. nih.gov This mechanism appears distinct from other autophagy-related pathways, as key proteins like ATG7 and VPS34 were unaffected by deptropine treatment. nih.gov In a xenograft mouse model, deptropine also showed a significant inhibitory effect on the growth of Hep3B tumors. nih.govnih.gov

| Compound | Drug Class | Antitumor Activity (IC50 in Hep3B cells) | Primary Antitumor Mechanism |

|---|---|---|---|

| Deptropine | Antihistamine | 5.1 µM | Inhibition of autophagy by blocking autophagosome-lysosome fusion. nih.gov |

| Cyproheptadine | Antihistamine | 15.5 µM | Previously shown to have antitumor activity. nih.gov |

| Azatadine | Antihistamine | > 20 µM | Less antiproliferative activity than cyproheptadine, despite equal antihistamine potency. nih.gov |

| Cetirizine | Antihistamine | Not specified in comparative study | Used as a pre-medication in cancer therapy to prevent infusion reactions. researchgate.net |

Comparison with Other Antiviral Agents

Deptropine has demonstrated in vitro antiviral activity, adding to the growing list of non-traditional drugs with such properties. researchgate.net Research has identified deptropine as a potent inhibitor of the Hepatitis E virus (HEV). researchgate.net The antiviral mechanism of many H1 antagonists appears to be independent of the H1 receptor itself. researchgate.net

When comparing deptropine to established antiviral agents, the context of the target virus is crucial. For HEV, the current standard of care in certain patient populations, such as transplant recipients who develop chronic infection, is Ribavirin. researchgate.net Ribavirin is a broad-spectrum antiviral agent that inhibits the replication of a wide range of RNA and DNA viruses. frontiersin.org While deptropine's efficacy has been shown in vitro, Ribavirin's clinical use, often in combination with interferon (IFN), is established for treating viral infections like Hepatitis C and has shown effects on HEV. researchgate.netfrontiersin.org Another drug, Sofosbuvir, a potent inhibitor of the Hepatitis C virus polymerase, is not recommended for HEV therapy. researchgate.net

The landscape of antiviral drugs includes agents with diverse mechanisms of action. nih.gov For instance, Remdesivir acts as a nucleotide analog that inhibits viral RNA polymerase, showing strong activity against coronaviruses like OC43. nih.gov Other agents, like Chloroquine, are thought to interfere with viral replication through different, host-mediated pathways. nih.gov Some antivirals target specific viral enzymes, such as the neuraminidase inhibitors (e.g., Oseltamivir) used for influenza, which block the release of new virus particles from infected cells. mdpi.com

Deptropine's reported activity against HEV places it among a class of repurposed drugs being investigated for new antiviral applications. researchgate.net However, its activity profile is currently limited to in vitro data against HEV, whereas agents like Remdesivir, Ribavirin, and Oseltamivir have a broader evidence base and established clinical applications against other viruses. researchgate.netnih.govmdpi.com

| Compound | Drug Class | Reported Antiviral Activity / Target | General Mechanism of Action |

|---|---|---|---|

| Deptropine | Antihistamine | Hepatitis E Virus (HEV) (in vitro). researchgate.net | Not fully elucidated, likely independent of H1 receptor. researchgate.net |

| Ribavirin | Nucleoside Analog | Broad-spectrum (RNA/DNA viruses), including HEV and HCV. researchgate.netfrontiersin.org | Inhibits viral replication through various mechanisms. frontiersin.org |

| Remdesivir | Nucleotide Analog | Coronaviruses (e.g., OC43, SARS-CoV-2). nih.gov | Inhibits viral RNA polymerase. nih.gov |

| Oseltamivir | Neuraminidase Inhibitor | Influenza A and B viruses. mdpi.com | Blocks viral release from infected cells. mdpi.com |

| Chloroquine | Antimalarial | Coronaviruses (e.g., OC43). nih.gov | Interferes with host pathways involved in viral replication. nih.gov |

Future Directions and Research Gaps for Deptropine Methobromide

Elucidation of Unresolved Molecular Mechanisms

Deptropine's established role is that of a first-generation H1 histamine (B1213489) receptor antagonist and a muscarinic acetylcholine (B1216132) receptor antagonist. patsnap.comoncotarget.com However, emerging evidence points to more complex and, in some cases, receptor-independent actions that are not fully understood.

A primary area for future investigation is its anticancer activity. In human hepatocellular carcinoma (HCC) cells, deptropine (B1209320) induces cell death by inhibiting the fusion of autophagosomes and lysosomes. nih.govresearchgate.net This is evidenced by the significant accumulation of light chain 3B-II (LC3B-II) without the corresponding degradation of the autophagic substrate SQSTM1/p62. nih.gov Further studies have shown that deptropine inhibits the processing of cathepsin L, a lysosomal protease, but does not appear to induce endoplasmic reticulum (ER) stress. nih.govresearchgate.net The precise molecular bridge connecting its traditional receptor targets to this profound effect on the autophagy pathway remains a critical unanswered question.

Similarly, the compound's antiviral properties require deeper mechanistic exploration. Deptropine has been found to inhibit the replication of the Hepatitis E virus (HEV), an effect potentially mediated by the inhibition of NF-κB activity and possibly independent of the H1 receptor. nih.gov It also inhibits Ebola virus entry by blocking cathepsin L activity. nih.gov Elucidating the specific host or viral targets and signaling pathways involved in these antiviral effects is a key research gap.

Additionally, early findings noted a synergistic antianaphylactic effect when deptropine was used with platelet-activating factor (PAF) antagonists for asthma, but the underlying mechanism for this synergy was not detailed and warrants further investigation. google.com Research into its effects on breast cancer stem cells suggests involvement of acetylcholine receptors, dopamine (B1211576) transporters/receptors, and/or histamine receptors, but the specific downstream pathways and their relative contributions are yet to be fully mapped. oncotarget.com

Development of Novel Analogs with Enhanced Selectivity or Potency

The discovery of deptropine's potent anticancer effects, particularly in comparison to its structural analogs, strongly supports the rationale for developing novel derivatives. nih.govresearchgate.net A screening of 12 benzocycloheptene-based drugs identified deptropine as the most effective agent against the proliferation of human hepatoma cell lines, highlighting the unique therapeutic potential of its specific structure. nih.govresearchgate.net

The development of analogs could aim to achieve several key objectives:

Enhanced Potency: Modifying the core structure could increase its affinity for specific anticancer or antiviral targets, lowering the effective concentration.

Improved Selectivity: Rational drug design could create analogs that are highly selective for cancer-related pathways (like autophagy inhibition) while minimizing activity at muscarinic and histamine receptors, thereby reducing potential side effects like sedation and dry mouth. patsnap.com

Novel Activity Profiles: Research on the related compound benztropine (B127874) has shown that N-substituted analogs can function as atypical dopamine transport inhibitors with potential applications in treating substance use disorders. science.gov This demonstrates that modifying the tropane (B1204802) scaffold can yield compounds with entirely new pharmacological profiles, a strategy that could be applied to deptropine.

Future research in this area would involve the synthesis of a library of deptropine derivatives and subsequent screening for enhanced potency and selectivity in relevant cancer and viral assays.

Exploration of New Therapeutic Indications Based on Mechanistic Insights

The growing understanding of deptropine's molecular activities provides a strong foundation for exploring its use in new therapeutic areas beyond its traditional applications.

Oncology: The most promising new indication is in the treatment of cancer. Preclinical studies have demonstrated significant activity against hepatocellular carcinoma, where deptropine inhibited tumor growth in mouse xenograft models. nih.govnih.gov It was also identified in a phenotypic screen as a potent inhibitor of breast cancer stem cells (BCSCs), reducing their viability and self-renewal capacity. oncotarget.comoncotarget.com Given its mechanism of blocking autophagy, a critical process in many cancers, deptropine could be investigated as a monotherapy or combination therapy for various solid tumors. nih.govjnccn.org

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Source |

| Hep3B | Hepatocellular Carcinoma | 9.98 ± 0.12 | nih.gov |

| HepG2 | Hepatocellular Carcinoma | 9.75 ± 0.11 | nih.gov |

Infectious Diseases: The demonstrated in vitro activity against HEV and Ebola virus opens a new chapter for deptropine as a potential antiviral agent. nih.govnih.gov Furthermore, a computational systems biology study identified deptropine as a candidate for a host-targeted therapeutic against Oropouche virus (OROV). mdpi.com The study predicted strong binding affinities to key immune-modulating host proteins, suggesting a potential broad-spectrum antiviral capability. mdpi.com This warrants further investigation into its efficacy against a wider range of viruses, particularly emerging RNA viruses.

| Predicted Host Target | Biological Role | Binding Affinity (kcal/mol) | Source |

| IL10 | Immune Modulation | -8.3 | mdpi.com |

| FCGR3A | Fc-gamma Receptor Signaling | -7.1 | mdpi.com |

Advanced Computational and Experimental Methodologies in Deptropine Methobromide Research

Advancing the study of deptropine will benefit significantly from the application of modern research methodologies.

Computational Modeling and Docking: As demonstrated in the Oropouche virus study, molecular docking can be a powerful tool to predict interactions between deptropine and various host or viral proteins. mdpi.com This in silico approach can rapidly screen vast target landscapes to generate hypotheses for new therapeutic uses and guide the design of more potent analogs, saving considerable time and resources. samipubco.com

High-Throughput Phenotypic Screening: The initial discovery of deptropine's effect on breast cancer stem cells was the result of a large-scale, cell-based phenotypic screen of approved drugs. oncotarget.comoncotarget.com This unbiased approach is ideal for drug repurposing and can uncover unexpected biological activities. Future screens could use more complex models, such as 3D organoids or co-culture systems, to identify activities in a more physiologically relevant context.

Metabolomics and Systems Biology: To unravel its complex mechanisms, untargeted metabolomics can be used to map the global changes in cellular metabolites following deptropine treatment. nih.gov When integrated with transcriptomics and proteomics, this systems-level view can help identify the specific pathways being perturbed, moving beyond a single-receptor focus.

Advanced Biosynthesis Platforms: Research into other tropane alkaloids has utilized engineered yeast platforms for the biosynthesis of novel derivatives. pnas.orgnih.gov Such synthetic biology approaches could be adapted to produce deptropine analogs that are difficult to synthesize chemically, enabling the exploration of a wider chemical space.

Translation of Preclinical Findings into Further Academic Investigations

A critical future direction is the rigorous academic validation and expansion of promising preclinical findings to build a case for any potential clinical translation.